

CAS number and chemical formula for 2-Ethylhexyl butyrate

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Compound of Interest

Compound Name: 2-Ethylhexyl butyrate

Cat. No.: B1582686

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An In-Depth Technical Guide to 2-Ethylhexyl Butyrate

This guide provides a comprehensive technical overview of **2-Ethylhexyl Butyrate**, a significant ester in various industrial applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis methodologies, analytical characterization, and key applications, with a focus on scientific integrity and practical insights.

Core Chemical Identity

2-Ethylhexyl butyrate, also known as butanoic acid, 2-ethylhexyl ester, is an organic compound classified as a butyrate ester.^[1] Its unique branched structure imparts specific physicochemical properties that are valuable in several fields.

CAS Number: 25415-84-3^[2]

Chemical Formula: $C_{12}H_{24}O_2$ ^[2]

The structural formula and key identifiers are summarized below.

Identifier	Value	Source
CAS Number	25415-84-3	[1][2]
Molecular Formula	C ₁₂ H ₂₄ O ₂	[1][2]
Molecular Weight	200.32 g/mol	[1][2]
IUPAC Name	2-ethylhexyl butanoate	[1]
Synonyms	Butanoic acid, 2-ethylhexyl ester; n-Butyric acid 2-ethylhexyl ester	[1]
InChIKey	LFEQNZNCKDNGRM-UHFFFAOYSA-N	

Physicochemical Properties

2-Ethylhexyl butyrate is a colorless liquid under standard conditions.[3] Its high boiling point and low vapor pressure are characteristic of a medium-chain branched ester.

Property	Value
Appearance	Colorless to pale yellow clear liquid
Purity	Min. 98.0% (by GC)[3]
Boiling Point	231.00 to 232.00 °C @ 760.00 mm Hg
Flash Point	94.00 °C (201.00 °F)
Specific Gravity	~0.87 g/cm ³ [3]
Refractive Index	~1.43[3]
Vapor Pressure	0.061 mmHg @ 25.00 °C
Solubility	Insoluble in water; soluble in alcohol

Synthesis Methodologies

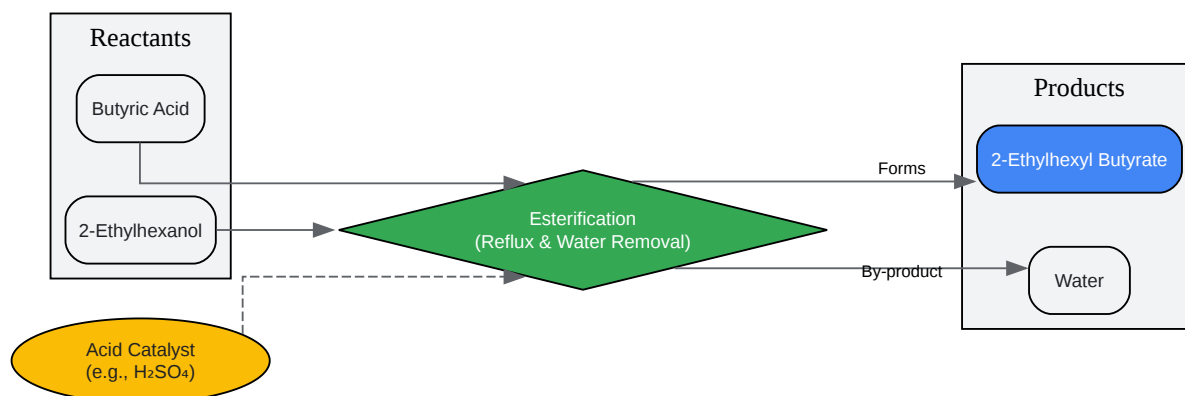
The synthesis of **2-Ethylhexyl butyrate** is primarily achieved through esterification. This can be accomplished via traditional chemical catalysis or through more modern, "green" enzymatic routes. The choice of method depends on the desired purity, cost considerations, and whether the final product needs to be labeled as "natural."

Chemical Synthesis: Fischer Esterification

The most common industrial method for producing **2-Ethylhexyl butyrate** is the Fischer esterification of butyric acid and 2-ethylhexanol, using a strong acid catalyst such as sulfuric acid or a solid acid catalyst.

Experimental Protocol: Acid-Catalyzed Esterification

- **Reactant Charging:** In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus for water removal, charge equimolar amounts of butyric acid and 2-ethylhexanol.
- **Catalyst Addition:** Add a catalytic amount (e.g., 1-2% by weight of the reactants) of a strong acid catalyst (e.g., concentrated H_2SO_4).
- **Reaction:** Heat the mixture to reflux (typically 120-140 °C). The water produced during the reaction is azeotropically removed using the Dean-Stark trap, which drives the equilibrium towards the formation of the ester.
- **Monitoring:** Monitor the reaction progress by measuring the amount of water collected or by periodic analysis of the reaction mixture using gas chromatography (GC).
- **Work-up:** Once the reaction is complete, cool the mixture. Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Wash the organic layer with water and brine to remove residual salts and impurities.
- **Purification:** Dry the crude ester over an anhydrous drying agent (e.g., MgSO_4) and purify by vacuum distillation to obtain high-purity **2-Ethylhexyl butyrate**.



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Caption: Fischer esterification workflow for **2-Ethylhexyl butyrate** synthesis.

Enzymatic Synthesis

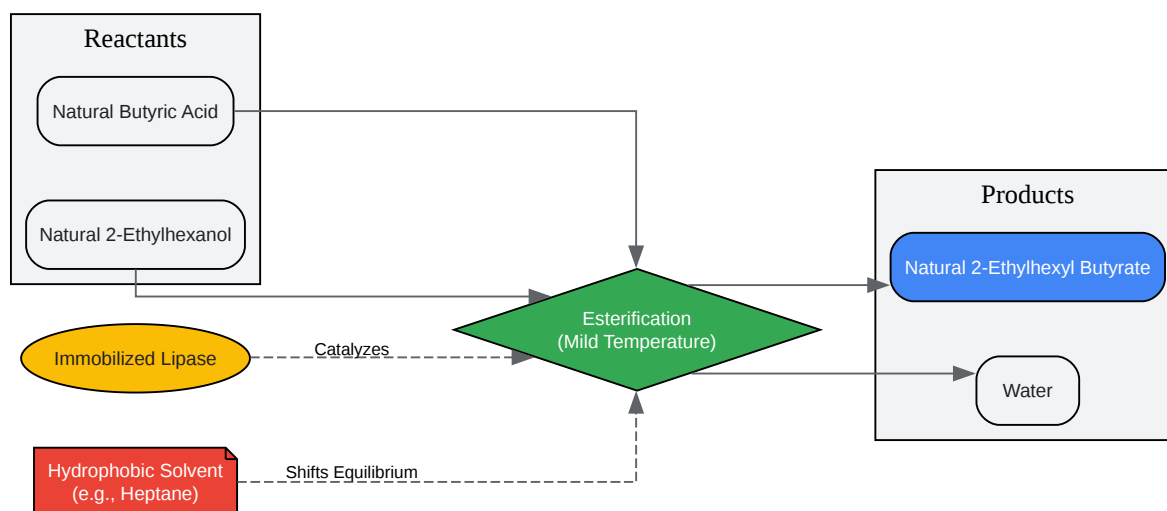
Enzymatic synthesis is an increasingly popular alternative due to its high specificity, mild reaction conditions, and the ability to produce "natural" esters when using starting materials from natural sources.[4] Lipases are the enzymes of choice for this transformation.

The causality for choosing enzymatic synthesis often lies in the need for a product free from harsh chemical residues, which is particularly important in the flavor, fragrance, and pharmaceutical industries. Immobilized enzymes are frequently used to facilitate catalyst recovery and reuse, making the process more economically viable. Studies on similar esters, such as hexyl butyrate, have demonstrated high conversion rates (over 90%) using immobilized lipases like *Candida rugosa* lipase.[5]

Experimental Protocol: Lipase-Catalyzed Esterification

- **Reactant and Solvent:** In a temperature-controlled vessel, dissolve equimolar amounts of butyric acid and 2-ethylhexanol in a non-polar, hydrophobic solvent (e.g., heptane or isooctane) to shift the equilibrium towards ester formation.

- **Enzyme Addition:** Add the immobilized lipase (e.g., Novozym 435 or a similar preparation) to the mixture. The enzyme loading is typically 5-10% (w/w) of the total substrates.
- **Reaction:** Incubate the mixture at a mild temperature (e.g., 40-60 °C) with constant agitation.
- **Water Removal:** To further drive the reaction, a water adsorbent like molecular sieves can be added to the reaction medium.
- **Monitoring:** Track the conversion of reactants to the ester product using GC analysis of samples taken periodically.
- **Product Recovery:** Once equilibrium is reached, separate the immobilized enzyme from the reaction mixture by simple filtration.
- **Purification:** Remove the solvent under reduced pressure. The resulting crude ester can be used as is or further purified by vacuum distillation if required.



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Caption: Enzymatic synthesis workflow for "natural" **2-Ethylhexyl butyrate**.

Analytical Characterization

Confident identification and purity assessment of **2-Ethylhexyl butyrate** rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for both identifying and quantifying **2-Ethylhexyl butyrate**. The retention time in the gas chromatogram provides a preliminary identification, while the mass spectrum offers a unique fingerprint for confirmation.

- **Gas Chromatography:** A non-polar column (e.g., DB-5ms) is typically used. The Kovats retention index for **2-Ethylhexyl butyrate** on a standard non-polar phase is approximately 1273.^[1]
- **Mass Spectrometry:** Under electron ionization (EI), the molecule fragments in a predictable pattern. Key fragments include m/z values of 71 (the butyryl cation, often the base peak) and 43.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for unambiguous structure elucidation.

- **¹H NMR:** The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule.^[6] The characteristic signals include triplets and sextets for the butyrate chain protons and a doublet for the methylene protons adjacent to the ester oxygen, coupled to the single proton of the chiral center in the 2-ethylhexyl group.
- **¹³C NMR:** The carbon NMR spectrum confirms the presence of 12 distinct carbon environments, including the characteristic carbonyl carbon signal around 173 ppm.^[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. The most prominent feature in the IR spectrum of **2-Ethylhexyl butyrate** is the strong carbonyl (C=O) stretching vibration of the ester group, typically observed around 1735-1740 cm⁻¹.^[1]

Applications and Industrial Relevance

While specific applications for **2-Ethylhexyl butyrate** are less documented than for smaller esters like ethyl butyrate, its properties suggest utility in several areas.

- **Fragrance and Flavors:** Despite some sources indicating it is not for flavor or fragrance use, its structural similarity to other fruity esters suggests potential as a modifier in complex fruit accords, providing background notes of apple or tropical fruits.[7][8] Its low volatility would make it a middle or base note contributor rather than a top note.
- **Industrial Solvents:** As an ester with good solvency for organic compounds and low water solubility, it has potential as a specialty solvent in coatings, inks, and cleaning formulations.
- **Plasticizers and Lubricants:** The 2-ethylhexyl moiety is common in plasticizers (e.g., DEHP) and synthetic lubricants due to its excellent thermal stability and viscosity properties. **2-Ethylhexyl butyrate** could serve as a component in such formulations.
- **Chemical Intermediate:** It can be used as a starting material for the synthesis of other specialty chemicals.[7]

Safety and Toxicology

Detailed toxicological data for **2-Ethylhexyl butyrate** is limited.[9] However, assessments of related 2-ethylhexyl esters provide some insight. A 28-day repeated oral dose toxicity study on C8-C16 fatty acid 2-ethylhexyl esters showed no clinical signs of toxicity at doses up to 1000 mg/kg bw/day in rats.[10] Based on available data, chemicals in this group are not expected to cause serious health damage from repeated oral exposure.[10]

- **Handling:** Standard laboratory personal protective equipment (PPE), including safety glasses and chemical-resistant gloves, should be worn. Work should be conducted in a well-ventilated area.
- **Stability:** The compound is stable under normal storage conditions.[11] It is an ester and can be susceptible to hydrolysis under strong acidic or basic conditions, which would yield 2-ethylhexanol and butyric acid.

Conclusion

2-Ethylhexyl butyrate is a well-defined chemical entity with established synthesis and analytical protocols. Its physicochemical properties, stemming from its unique branched ester structure, make it a candidate for various industrial applications, particularly as a specialty solvent, plasticizer, or fragrance component. While its use in consumer-facing products like flavors and fragrances is not as widespread as that of its lower-molecular-weight analogs, its technical characteristics warrant consideration by researchers in materials science and chemical synthesis. As with any chemical, proper safety and handling procedures must be followed.

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